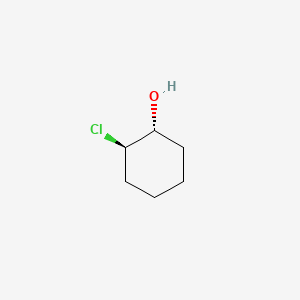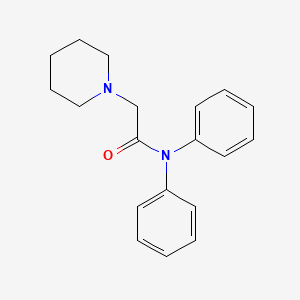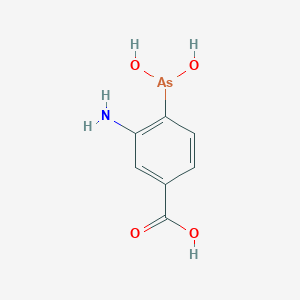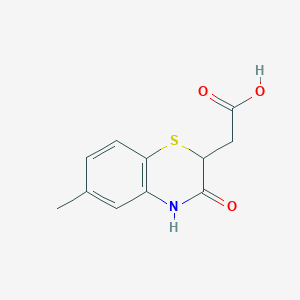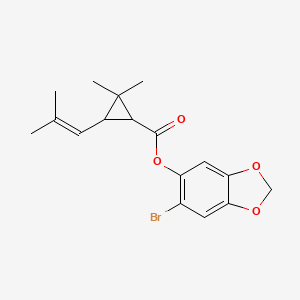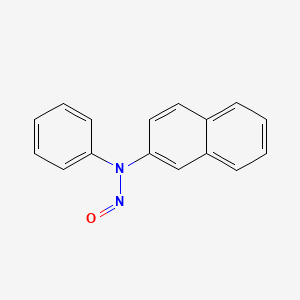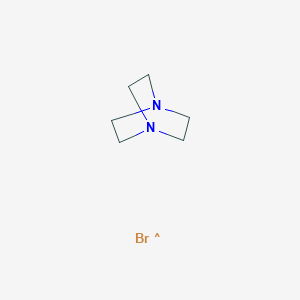![molecular formula C10H10N2O3 B14723635 3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one CAS No. 13603-95-7](/img/structure/B14723635.png)
3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one is a chemical compound with the molecular formula C10H10N2O3 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring. The hydroxyimino group is then introduced through the reaction of the benzoxazole derivative with hydroxylamine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the benzoxazole ring, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets and inhibit cancer cell growth.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and other biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2’-Hydroxyphenyl)benzoxazole: Known for its anticancer activity.
Chlorzoxazone: A muscle relaxant with a benzoxazole core.
Benoxaprofen: An anti-inflammatory drug containing a benzoxazole pharmacophore.
Uniqueness
3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research and potential therapeutic applications.
Propriétés
Numéro CAS |
13603-95-7 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
3-(2-hydroxyiminopropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-7(11-14)6-12-8-4-2-3-5-9(8)15-10(12)13/h2-5,14H,6H2,1H3 |
Clé InChI |
MKTKVLFRKBGCLM-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)CN1C2=CC=CC=C2OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


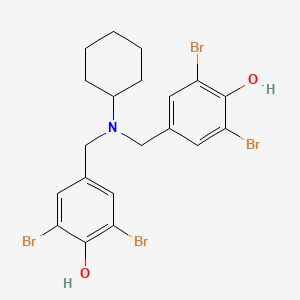

![Tert-butyl 2-[5-[(2-iodophenyl)methylidene]-2,4-dioxo-thiazolidin-3-YL]acetate](/img/structure/B14723574.png)

![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
